

Application Notes and Protocols for SGI-1776 Free Base in Vitro Assays

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Compound of Interest		
Compound Name:	SGI-1776 free base	
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These application notes provide detailed protocols for in vitro assays designed to characterize the activity of SGI-1776, a potent inhibitor of Pim kinases. The information is intended for researchers, scientists, and drug development professionals working in the field of oncology and kinase inhibitor research.

Introduction

SGI-1776 is a small molecule inhibitor that primarily targets the Pim kinase family (Pim-1, Pim-2, and Pim-3), which are serine/threonine kinases implicated in cell survival and proliferation pathways.[1][2] It also demonstrates potent activity against the FMS-like tyrosine kinase 3 (FLT3).[1][3] Overexpression of Pim kinases is observed in various hematological malignancies and solid tumors, making them attractive therapeutic targets. SGI-1776 exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis.[4][5]

Mechanism of Action

SGI-1776 functions as an ATP-competitive inhibitor of Pim kinases.[3] By blocking the ATP-binding site, it prevents the phosphorylation of downstream substrates involved in critical cellular processes. Inhibition of the Pim kinase signaling pathway by SGI-1776 leads to a reduction in the phosphorylation of pro-apoptotic proteins such as Bad and a decrease in the levels of the anti-apoptotic protein McI-1.[1][6] This disruption of survival signaling ultimately triggers programmed cell death in cancer cells.



Data Summary Enzyme Inhibition Activity

The inhibitory activity of SGI-1776 against Pim kinases and FLT3 was determined using radiometric kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Kinase Target	IC50 (nM)	
Pim-1	7	
Pim-2	363	
Pim-3	69	
FLT3	44	
Data compiled from multiple sources.[1][3]		

Cellular Activity

The cytotoxic effects of SGI-1776 have been evaluated in various cancer cell lines. The IC50 values for cell viability are presented below.

Cell Line	Cancer Type	IC50 (μM)
MV-4-11	Acute Myeloid Leukemia (AML)	~0.1-1
MOLM-13	Acute Myeloid Leukemia (AML)	~0.1-1
OCI-AML-3	Acute Myeloid Leukemia (AML)	>1
Prostate Cancer Cell Lines	Prostate Cancer	2-4
Data compiled from multiple sources.[1][2]		



Experimental Protocols Radiometric Pim Kinase Assay

This protocol describes a cell-free assay to determine the in vitro inhibitory activity of SGI-1776 against Pim kinases.

Workflow Diagram:



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Caption: Workflow for the radiometric kinase assay.

Materials:

- Recombinant Pim-1, Pim-2, or Pim-3 kinase (5-10 mU/reaction)
- SGI-1776 free base
- Peptide substrate (e.g., KKRNRTLTV)
- [y-32P]ATP or [y-33P]ATP
- Assay Buffer: 8 mM MOPS, pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate
- 3% Phosphoric Acid



- P30 filtermat
- Methanol
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing the assay buffer, the appropriate Pim kinase, and the peptide substrate.
- Serially dilute SGI-1776 in DMSO and add to the reaction wells. Include a DMSO-only control.
- Initiate the kinase reaction by adding the MgATP mix, including the radiolabeled ATP, to a final volume of 25 μL.[3]
- Incubate the reaction plate at room temperature for 40 minutes.[3]
- Stop the reaction by adding 5 μL of 3% phosphoric acid solution.[3]
- Spot 10 μL of the reaction mixture onto a P30 filtermat.[3]
- Wash the filtermat three times for 5 minutes each in 75 mM phosphoric acid, followed by a final wash in methanol.[3]
- Allow the filtermat to air dry completely.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value.

Cell Viability and Apoptosis Assay by Flow Cytometry

This protocol details the methodology to assess the effect of SGI-1776 on cancer cell viability and to quantify apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.



Workflow Diagram:



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Caption: Workflow for the apoptosis assay.

Materials:

- Cancer cell line (e.g., MV-4-11)
- Complete cell culture medium (e.g., IMDM with 10% FBS)
- SGI-1776 free base
- DMSO (vehicle control)
- Phosphate Buffered Saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Annexin Binding Buffer)
- Flow cytometer

Procedure:

- Seed the cells at an appropriate density (e.g., 1×10^6 cells/well in a 6-well plate) and allow them to adhere overnight if applicable.
- Treat the cells with various concentrations of SGI-1776 (e.g., 0.1 μ M to 10 μ M) or DMSO as a vehicle control for 24 hours.[1]

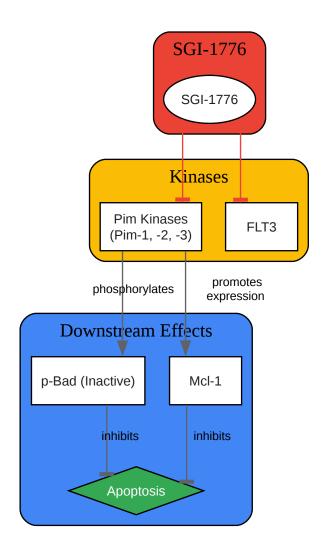


- Harvest the cells by centrifugation. For adherent cells, use trypsinization prior to centrifugation.
- · Wash the cells twice with cold PBS.
- Resuspend the cell pellet in 100 μL of Annexin Binding Buffer.[1][3]
- Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide solution to the cell suspension.[1]
 [3]
- Incubate the cells in the dark at room temperature for 15 minutes.
- Analyze the stained cells promptly using a flow cytometer (e.g., Becton Dickinson FACSCalibur).[1][3] Acquire at least 10,000 events per sample.
- Analyze the data to differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by SGI-1776.





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Caption: SGI-1776 signaling pathway.

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